molecular formula C22H30O2 B085557 A-Norandrostane-2alpha,17alpha-diethynyl-2beta,17beta-diol CAS No. 1045-30-3

A-Norandrostane-2alpha,17alpha-diethynyl-2beta,17beta-diol

Cat. No. B085557
CAS RN: 1045-30-3
M. Wt: 326.5 g/mol
InChI Key: HUUUMTTWAPMBMU-KGIOUCCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-Norandrostane-2alpha,17alpha-diethynyl-2beta,17beta-diol is a synthetic steroid compound that has been developed for scientific research purposes. It is a derivative of the naturally occurring hormone testosterone and has been shown to have a range of biochemical and physiological effects.

Mechanism Of Action

A-Norandrostane-2alpha,17alpha-diethynyl-2beta,17beta-diol acts by binding to androgen receptors in the body. Androgen receptors are found in various tissues, including muscle, bone, and the brain. When A-Norandrostane-2alpha,17alpha-diethynyl-2beta,17beta-diol binds to these receptors, it activates a range of signaling pathways that lead to the observed physiological effects.

Biochemical And Physiological Effects

A-Norandrostane-2alpha,17alpha-diethynyl-2beta,17beta-diol has been shown to have a range of biochemical and physiological effects. It has been shown to increase muscle growth and bone density in animal studies. It has also been shown to improve sexual function and libido in both men and women. In addition, A-Norandrostane-2alpha,17alpha-diethynyl-2beta,17beta-diol has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

A-Norandrostane-2alpha,17alpha-diethynyl-2beta,17beta-diol is a useful tool for scientific research as it allows researchers to study the effects of testosterone on various physiological processes. However, it is important to note that A-Norandrostane-2alpha,17alpha-diethynyl-2beta,17beta-diol is a synthetic compound and may not accurately reflect the effects of testosterone in the body. In addition, the use of A-Norandrostane-2alpha,17alpha-diethynyl-2beta,17beta-diol in animal studies may not accurately reflect the effects of the compound in humans.

Future Directions

There are several future directions for research on A-Norandrostane-2alpha,17alpha-diethynyl-2beta,17beta-diol. One area of research is the investigation of the effects of A-Norandrostane-2alpha,17alpha-diethynyl-2beta,17beta-diol on brain function and behavior. Another area of research is the development of new synthetic compounds that can bind to androgen receptors with greater specificity and efficacy. Finally, the use of A-Norandrostane-2alpha,17alpha-diethynyl-2beta,17beta-diol in the treatment of neurodegenerative diseases is an area of active research.

Synthesis Methods

The synthesis of A-Norandrostane-2alpha,17alpha-diethynyl-2beta,17beta-diol involves the reaction of testosterone with acetylene gas in the presence of a palladium catalyst. The reaction leads to the formation of the diethynyl derivative of testosterone, which is then reduced to A-Norandrostane-2alpha,17alpha-diethynyl-2beta,17beta-diol using a lithium aluminum hydride reduction.

Scientific Research Applications

A-Norandrostane-2alpha,17alpha-diethynyl-2beta,17beta-diol has been extensively used in scientific research as a tool to study the effects of testosterone on various physiological processes. It has been used to investigate the role of testosterone in muscle growth, bone density, and sexual function. It has also been used to study the effects of testosterone on brain function and behavior.

properties

CAS RN

1045-30-3

Product Name

A-Norandrostane-2alpha,17alpha-diethynyl-2beta,17beta-diol

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

(2S,3aS,3bS,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-3a,5a-dimethyl-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]indene-2,6-diol

InChI

InChI=1S/C22H30O2/c1-5-21(23)13-15-7-8-16-17(19(15,3)14-21)9-11-20(4)18(16)10-12-22(20,24)6-2/h1-2,15-18,23-24H,7-14H2,3-4H3/t15-,16+,17-,18-,19-,20-,21-,22-/m0/s1

InChI Key

HUUUMTTWAPMBMU-KGIOUCCPSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@]3(C[C@@](C4)(C#C)O)C

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC(C4)(C#C)O)C

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC(C4)(C#C)O)C

synonyms

anordiol

Origin of Product

United States

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